![molecular formula C11H30N2O12P4 B12536817 {Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid) CAS No. 691004-90-7](/img/structure/B12536817.png)
{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Acide tétrakis(phosphonique) de propane-1,1-diylbis[nitrilodi(éthane-2,1-diyl)]} est un composé chimique connu pour sa structure et ses propriétés uniques
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de {Acide tétrakis(phosphonique) de propane-1,1-diylbis[nitrilodi(éthane-2,1-diyl)]} implique généralement la réaction du propane-1,1-diylbis[nitrilodi(éthane-2,1-diyl)] avec des dérivés d'acide phosphonique. Les conditions de réaction incluent souvent des températures contrôlées et l'utilisation de catalyseurs pour assurer la formation efficace du produit désiré .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela inclut souvent l'utilisation d'équipements et de techniques avancés pour contrôler l'environnement de réaction et garantir une qualité de produit constante .
Analyse Des Réactions Chimiques
Types de réactions
{Acide tétrakis(phosphonique) de propane-1,1-diylbis[nitrilodi(éthane-2,1-diyl)]} subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de formes réduites du composé.
Substitution : Les groupes acide phosphonique peuvent participer à des réactions de substitution, conduisant à la formation de nouveaux composés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants, des réducteurs et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH et l'utilisation de solvants pour faciliter les réactions .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide phosphonique oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .
Applications de la recherche scientifique
{Acide tétrakis(phosphonique) de propane-1,1-diylbis[nitrilodi(éthane-2,1-diyl)]} a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme candidat médicament.
Mécanisme d'action
Le mécanisme d'action de {Acide tétrakis(phosphonique) de propane-1,1-diylbis[nitrilodi(éthane-2,1-diyl)]} implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes acide phosphonique jouent un rôle crucial dans ces interactions, permettant au composé de se lier aux molécules cibles et d'exercer ses effets. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mécanisme D'action
The mechanism of action of {Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid) involves its interaction with specific molecular targets and pathways. The phosphonic acid groups play a crucial role in these interactions, enabling the compound to bind to target molecules and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
{Acide tétrakis(phosphonique) de propane-1,2-diylbis[nitrilodiméthanediyl]} : Ce composé a une structure similaire mais diffère dans le positionnement des groupes nitrilodi.
Acide 3,3'-(éthane-1,2-diylbis(oxy))dipropanoïque : Un autre composé avec des groupes fonctionnels similaires mais une structure globale différente.
Tryptophane EP Impureté A : Un composé avec des groupes acide phosphonique similaires mais une structure centrale différente.
Unicité
{Acide tétrakis(phosphonique) de propane-1,1-diylbis[nitrilodi(éthane-2,1-diyl)]} est unique en raison de son arrangement spécifique de groupes acide phosphonique et des propriétés chimiques qui en résultent. Cette unicité le rend précieux pour des applications spécifiques où ces propriétés sont avantageuses .
Propriétés
Numéro CAS |
691004-90-7 |
|---|---|
Formule moléculaire |
C11H30N2O12P4 |
Poids moléculaire |
506.26 g/mol |
Nom IUPAC |
2-[1-[bis(2-phosphonoethyl)amino]propyl-(2-phosphonoethyl)amino]ethylphosphonic acid |
InChI |
InChI=1S/C11H30N2O12P4/c1-2-11(12(3-7-26(14,15)16)4-8-27(17,18)19)13(5-9-28(20,21)22)6-10-29(23,24)25/h11H,2-10H2,1H3,(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)(H2,23,24,25) |
Clé InChI |
MZYFVUHHQAJPBL-UHFFFAOYSA-N |
SMILES canonique |
CCC(N(CCP(=O)(O)O)CCP(=O)(O)O)N(CCP(=O)(O)O)CCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


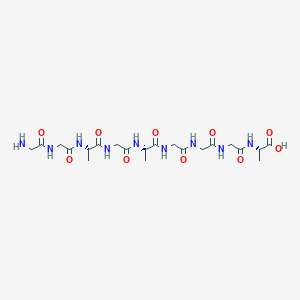
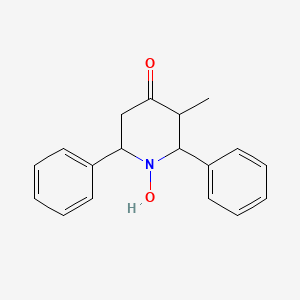
![3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12536752.png)
![N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide](/img/structure/B12536753.png)
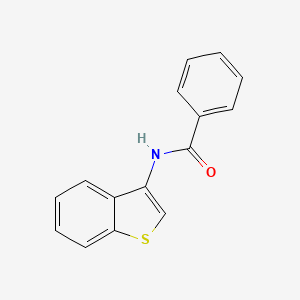
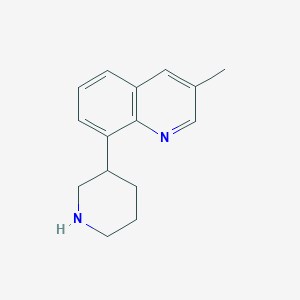
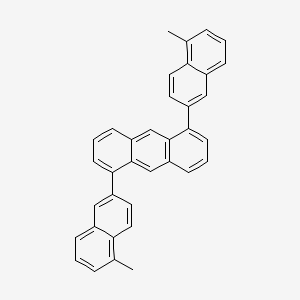
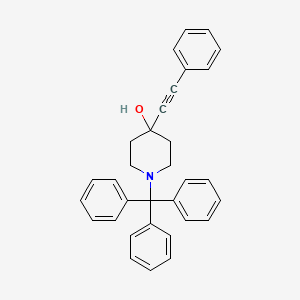
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12536794.png)
![4-[(Diethoxyphosphoryl)methoxy]benzoic acid](/img/structure/B12536805.png)
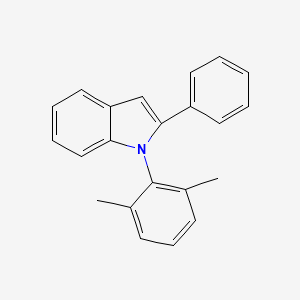
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
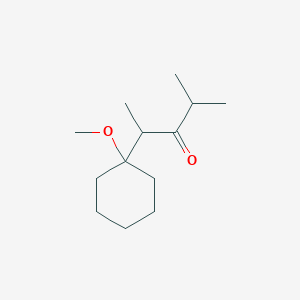
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)
